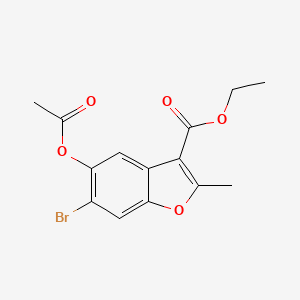

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

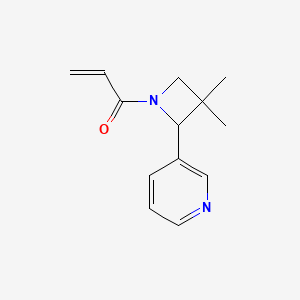

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, also known as Bromo-DragonFLY, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by Matthew Parker and David E. Nichols, and since then, it has gained popularity among recreational drug users due to its potent and long-lasting effects. Despite its illegal status, Bromo-DragonFLY has been the subject of scientific research, which has shed light on its synthesis, mechanism of action, and potential applications.

Applications De Recherche Scientifique

Synthesis of O-arylhydroxylamines and Substituted Benzofurans

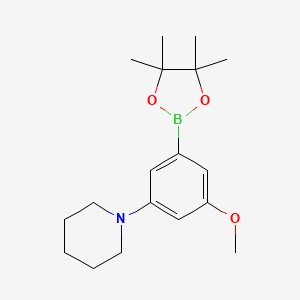

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has been utilized in the synthesis of O-arylhydroxylamines and substituted benzofurans. An efficient palladium catalyst for O-arylation of ethyl acetohydroximate with various aryl halides was developed, leading to the creation of O-arylhydroxylamines and subsequently substituted benzofurans (Maimone & Buchwald, 2010).

Novel Quinoline-3-carboxylic Acid Derivatives

This compound has been involved in the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, via a one-pot reaction with various substituted salicylaldehydes. These derivatives have potential applications in various fields, including medicinal chemistry (Gao, Liu, Jiang, & Li, 2011).

Antimicrobial Benzofuran Aryl Ureas and Carbamates

The compound has been used to synthesize biologically significant benzofuran aryl ureas and carbamates with antimicrobial properties. This involves reacting bromo salicylaldehyde with diethyl bromomalonate to obtain 5-bromo-2-ethyl carboxylate, which is then converted into various benzofuran derivatives with potential antimicrobial activities (Kumari et al., 2019).

Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine Derivatives

Ethyl 5-arylpyridopyrimidine-6-carboxylates were synthesized using ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, showing significant antitumor activities against lung cancer cell lines. This highlights its potential in the development of new chemotherapeutic agents (El-Kalyoubi & Agili, 2020).

Propriétés

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO5/c1-4-18-14(17)13-7(2)19-11-6-10(15)12(5-9(11)13)20-8(3)16/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVFRFCDWECQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)